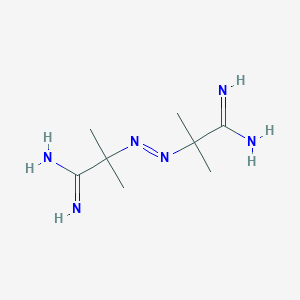

2,2'-Azobis(2-amidinopropane)

Description

Structure

3D Structure

Properties

CAS No. |

13217-66-8 |

|---|---|

Molecular Formula |

C8H18N6 |

Molecular Weight |

198.27 g/mol |

IUPAC Name |

2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide |

InChI |

InChI=1S/C8H18N6/c1-7(2,5(9)10)13-14-8(3,4)6(11)12/h1-4H3,(H3,9,10)(H3,11,12) |

InChI Key |

CCTFAOUOYLVUFG-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N |

Canonical SMILES |

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N |

Related CAS |

15453-05-1 (mono-hydrochloride) 2997-92-4 (di-hydrochloride) 79629-13-3 (acetate) |

Synonyms |

2,2'-azo-bis(2-amidinopropane) 2,2'-azobis(2-amidinopropane) 2,2'-azobis(2-amidinopropane) acetate 2,2'-azobis(2-amidinopropane) dihydrochloride 2,2'-azobis(2-amidinopropane) monohydrochloride 2,2'-azobis(2-amidinopropane)dihydrochloride 2,2'-azobis(2-methylpropaneimidamide) dihydrochloride 2,2'-azobis(2-methylpropionamidine) AAPH ABAP ABAPH AMPH cpd |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) is a water-soluble azo compound widely utilized in biomedical research as a reliable and controllable source of free radicals.[1][2] Its primary application is to induce oxidative stress in experimental models, thereby facilitating the study of oxidative damage, antioxidant efficacy, and the cellular pathways involved in redox signaling.[3][4] AAPH's predictable thermal decomposition at physiological temperatures allows for a constant and reproducible rate of free radical generation, making it an invaluable tool for mimicking oxidative stress conditions in vitro and in vivo.[1][3]

Core Mechanism of Action: Free Radical Generation

The fundamental mechanism of AAPH action is its temperature-dependent thermal decomposition to produce nitrogen gas and two carbon-centered radicals.[2][3] This process is the initiating step for a cascade of radical reactions, particularly in aerobic environments.

-

Thermal Decomposition: When heated, particularly at physiological temperatures like 37°C, the azo group (-N=N-) in the AAPH molecule cleaves, releasing a molecule of nitrogen gas (N₂).[3] This homolytic cleavage results in the formation of two identical carbon-centered radicals (2-amidinopropane radicals).[2][3]

-

Reaction with Oxygen: In the presence of molecular oxygen, these highly reactive carbon-centered radicals rapidly combine with O₂ to form peroxyl radicals (ROO•).[1][5] These peroxyl radicals are the primary reactive species responsible for the oxidative damage observed in AAPH-treated systems.

-

Propagation and Termination: The generated peroxyl radicals can then abstract hydrogen atoms from various biomolecules, such as lipids and proteins, initiating a chain reaction of oxidation.[1] The process continues until the radicals are neutralized by antioxidants or combine with other radicals to form stable, non-radical products.[2]

This controlled generation of peroxyl radicals, without the intermediate formation of hydrogen peroxide (H₂O₂), makes AAPH's effects independent of the enzymatic antioxidant content of the tissue being studied.[1]

Caption: AAPH thermal decomposition and peroxyl radical formation.

Cellular and Biomolecular Effects of AAPH-Induced Oxidative Stress

The peroxyl radicals generated by AAPH are potent oxidizing agents that can damage a wide array of biological macromolecules, leading to significant cellular dysfunction.

Lipid Peroxidation Peroxyl radicals readily attack polyunsaturated fatty acids within cellular membranes, initiating a chain reaction known as lipid peroxidation.[1] This process degrades membrane lipids, leading to a loss of membrane integrity, altered fluidity, and the formation of cytotoxic byproducts such as malondialdehyde (MDA).[3][5] In erythrocytes, for example, AAPH-induced lipid peroxidation can damage the cell membrane, leading to hemolysis.[5]

Protein Oxidation Proteins are major targets of AAPH-generated radicals. Oxidative modification of proteins can occur through several mechanisms:

-

Carbonylation: The formation of carbonyl groups (aldehydes and ketones) on amino acid side chains is a common and irreversible form of protein damage, often used as a marker of oxidative stress.[6]

-

Sulfhydryl Oxidation: The oxidation of thiol groups (-SH) in cysteine residues can lead to the formation of disulfide bonds, altering protein structure and function.[7]

-

Structural Alterations: Oxidation can cause changes in the secondary and tertiary structures of proteins, leading to unfolding, aggregation, and loss of biological activity.[8]

Induction of Cellular Stress Responses AAPH-induced oxidative stress triggers a variety of cellular signaling pathways. Cells respond to the radical attack by upregulating their antioxidant defense systems.[9] However, overwhelming oxidative stress can lead to:

-

Inflammation: In vivo, AAPH administration can cause mucosal inflammation.[1]

-

Apoptosis: Reactive oxygen species are known to be involved in the activation of apoptotic pathways.[9]

-

Impaired Cell Function: AAPH has been shown to inhibit the spontaneous motility of smooth muscle and impair lung function in animal models.[1]

References

- 1. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. A New Oxidative Stress Model, 2,2-Azobis(2-Amidinopropane) Dihydrochloride Induces Cardiovascular Damages in Chicken Embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,2'-Azobis(2-amidinopropane) dihydrochloride - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. In Vitro Susceptibility of Wistar Rat Platelets to Hydrogen Peroxide and AAPH-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemistry of the Free Radical Initiator AAPH

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) is a water-soluble azo compound widely utilized in biomedical research as a reliable source of free radicals.[1][2] Its predictable thermal decomposition at physiological temperatures allows for the controlled generation of peroxyl and alkoxyl radicals, making it an invaluable tool for studying oxidative stress, antioxidant efficacy, and the chemical degradation of therapeutic molecules.[3][4] This guide provides a comprehensive overview of the core chemistry of AAPH, its decomposition kinetics, and detailed protocols for its application in key experimental assays.

Core Chemistry and Mechanism of Radical Generation

AAPH is a thermally labile molecule that undergoes unimolecular decomposition to generate nitrogen gas and two carbon-centered radicals.[5][6] In the presence of molecular oxygen, these carbon radicals rapidly convert to peroxyl radicals, which are the primary species responsible for initiating oxidative damage in biological systems.[2][7] The subsequent reactions can also lead to the formation of alkoxyl radicals.[8][9] This controlled and constant rate of radical production is a key advantage of using AAPH in experimental models of oxidative stress.[4]

The chemical structure and fundamental properties of AAPH are summarized below:

| Property | Value |

| Chemical Formula | C₈H₁₈N₆·2HCl |

| Molecular Weight | 271.19 g/mol [10] |

| Appearance | White to off-white crystalline powder or granules[11] |

| Solubility | Soluble in water (e.g., PBS pH 7.2: ~10 mg/mL), methanol, ethanol, and DMSO[5][9] |

| Storage | Store at -20°C for long-term stability[5] |

Decomposition Kinetics

The thermal decomposition of AAPH follows first-order kinetics, with the rate being highly dependent on temperature.[6][12] This predictable kinetic behavior allows researchers to precisely control the rate of free radical generation in their experiments.

Below is a table summarizing the decomposition kinetics of AAPH at various temperatures.

| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁₂) |

| 37 | 1.12 x 10⁻⁶ | ~175 hours[2][4] |

| 40 | 2.1 x 10⁻⁶ | Not explicitly found |

| 56 | Not explicitly found | 10 hours |

The rate of free radical generation (Ri) can be calculated using the following equation:

Ri = 2 * k * [AAPH]

where k is the first-order rate constant and [AAPH] is the molar concentration of AAPH. For example, at 37°C, the rate of radical generation can be calculated as approximately 1.36 x 10⁻⁶ [AAPH] (mol/L/sec).[13]

The following diagram illustrates the thermal decomposition of AAPH and the subsequent formation of peroxyl radicals.

Key Experimental Protocols

AAPH is a versatile tool employed in a variety of assays to induce and measure oxidative stress and to assess the efficacy of antioxidants.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay is a widely used method to determine the antioxidant capacity of a sample. It measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated from AAPH.

Methodology:

-

Reagent Preparation:

-

AAPH Solution (75 mM): Dissolve 203.4 mg of AAPH in 10 mL of 75 mM phosphate buffer (pH 7.4). This solution should be prepared fresh daily.[1]

-

Fluorescein Stock Solution (4 µM): Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4). Store protected from light at 4°C.[1]

-

Fluorescein Working Solution: Immediately before use, dilute the stock solution (e.g., 1:500) with 75 mM phosphate buffer (pH 7.4).[1]

-

Trolox Standard: Prepare a stock solution of Trolox (a water-soluble vitamin E analog) and create a series of dilutions to generate a standard curve.

-

-

Assay Procedure (96-well plate format):

-

Add 150 µL of the fluorescein working solution to each well.[1]

-

Add 25 µL of either the sample, Trolox standard, or phosphate buffer (for the blank) to the appropriate wells.[1]

-

Incubate the plate at 37°C for a set period (e.g., 30 minutes).

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[1]

-

Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 528 nm, with readings taken every 1-2 minutes for 60-90 minutes.[1]

-

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.

-

The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

-

Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

-

The ORAC value of the sample is then expressed as Trolox equivalents (TE).

-

The following diagram outlines the workflow for a typical ORAC assay.

AAPH-Induced Lipid Peroxidation Assay

AAPH is commonly used to induce lipid peroxidation in cell membranes, liposomes, or isolated lipids. The extent of lipid peroxidation is often quantified by measuring the formation of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS).

Methodology (using the TBARS assay):

-

Induction of Lipid Peroxidation:

-

Prepare a suspension of the biological sample (e.g., erythrocytes, tissue homogenate) in a suitable buffer.

-

Add AAPH to the desired final concentration (e.g., 50 mM) to initiate lipid peroxidation.[14]

-

Incubate the mixture at 37°C for a specified time.

-

-

TBARS Assay:

-

To a 200 µL aliquot of the sample, add 650 µL of N-methyl-2-phenylindole in acetonitrile.[15]

-

Add 150 µL of 37% HCl and vortex.[15]

-

Incubate at 45°C for 60 minutes.[15]

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at 586 nm.[15]

-

Quantify the MDA concentration using a standard curve prepared from an MDA standard.

-

AAPH-Induced Cytotoxicity Assay

AAPH can be used to induce oxidative stress-mediated cell death. The cytotoxicity can be assessed using various methods, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).

Methodology (using MTT assay):

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the test compound (e.g., an antioxidant) for a specified duration.

-

Expose the cells to AAPH at a concentration known to induce cytotoxicity (e.g., 150 mM, but this should be optimized for the specific cell line).[16]

-

Incubate for a period sufficient to induce cell death (e.g., 2-24 hours).

-

-

MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Cell viability is expressed as a percentage of the untreated control.

-

AAPH-Induced Signaling Pathways

The oxidative stress induced by AAPH can activate various intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][11][17] These pathways play crucial roles in inflammation, cell survival, and apoptosis.

The diagram below illustrates a simplified model of how AAPH-generated free radicals can lead to the activation of the NF-κB and MAPK signaling cascades.

Conclusion

AAPH is a powerful and versatile tool for researchers in the fields of chemistry, biology, and drug development. Its well-characterized thermal decomposition and predictable rate of free radical generation make it an ideal compound for inducing and studying oxidative stress in a controlled manner. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for the effective use of AAPH in a research setting. A thorough understanding of its chemistry and careful application of these methodologies will enable scientists to gain valuable insights into the mechanisms of oxidative damage and the development of novel antioxidant therapies.

References

- 1. agilent.com [agilent.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. The potential regulation mechanism of lily extracts responds to AAPH induced oxidative stress in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. AAPH-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | AAPH-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Hyperthermic sensitization by the radical initiator 2,2'-azobis (2-amidinopropane) dihydrochloride (AAPH). I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Method to Improve Azo-Compound (AAPH)-Induced Hemolysis of Erythrocytes for Assessing Antioxidant Activity of Lipophilic Compounds [jstage.jst.go.jp]

- 15. oxfordbiomed.com [oxfordbiomed.com]

- 16. cellmolbiol.org [cellmolbiol.org]

- 17. Reactive oxygen species-induced activation of the MAP kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of 2,2'-Azobis(2-amidinopropane) Dihydrochloride (AAPH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) is a water-soluble azo compound widely utilized as a reliable source of free radicals. Its thermal decomposition at a predictable rate makes it an invaluable tool in various fields, particularly in the study of oxidative stress, antioxidant efficacy, and the oxidative degradation of pharmaceuticals. This technical guide provides a comprehensive overview of the thermal decomposition of AAPH, including its kinetics, products, and the cellular signaling pathways it perturbs. Detailed experimental protocols for the analysis of its decomposition are also presented to facilitate reproducible research in drug development and related disciplines.

Core Concepts of AAPH Thermal Decomposition

The thermal decomposition of AAPH is a first-order reaction initiated by the cleavage of the carbon-nitrogen bonds of the azo group, leading to the formation of two carbon-centered radicals and the liberation of nitrogen gas. In the presence of oxygen, these highly reactive carbon-centered radicals rapidly convert to peroxyl radicals, which are key initiators of oxidative damage to biological macromolecules and pharmaceutical compounds.

The rate of AAPH decomposition is highly dependent on temperature, with a half-life of approximately 175 hours at 37°C in a neutral aqueous solution, allowing for a sustained and controlled generation of free radicals over extended experimental periods. The decomposition rate constant increases with temperature, and this relationship can be described by the Arrhenius equation.

Quantitative Decomposition Kinetics

The kinetics of AAPH thermal decomposition have been studied under various conditions. The following table summarizes key kinetic parameters.

| Temperature (°C) | Decomposition Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (hours) |

| 30 | - | - |

| 37 | 1.1 x 10⁻⁶ | ~175 |

| 40 | 2.1 x 10⁻⁶[1][2][3] | - |

| 60 | 3.6 x 10⁻⁵[4] | - |

Note: The decomposition rate can be influenced by the solvent system. The value at 60°C was determined in a 1:1 (v/v) 1,4-dioxane-water solution[4]. The activation energy for the decomposition has been calculated to be 137 kJ/mol[5].

Decomposition Products

The thermal decomposition of AAPH in aqueous solution under aerobic conditions leads to a variety of products. The primary radical species formed are carbon-centered radicals, which subsequently react with molecular oxygen to generate peroxyl and alkoxyl radicals. These reactive species can then participate in a cascade of reactions including disproportionation, and termination reactions, leading to a range of stable end-products.[1][2][3]

| Product Category | Specific Products Identified |

| Primary Radicals | 2-amidinopropane radical |

| Oxygenated Radicals | Peroxyl radical, Alkoxyl radical[1][2][3] |

| Termination Products | A variety of side and termination products resulting from radical disproportionation and combination have been identified via LC-MS/MS.[1][2][3] |

Experimental Protocols

Analysis of AAPH Decomposition by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for quantifying the remaining AAPH over time to determine its decomposition kinetics.

1. Materials and Reagents:

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Thermostatted column compartment

-

Autosampler

3. Procedure:

-

Sample Preparation:

-

Prepare a stock solution of AAPH in PBS (e.g., 10 mM).

-

Incubate the AAPH solution at the desired temperature (e.g., 37°C, 40°C, 60°C) in a controlled temperature bath.

-

At specific time intervals, withdraw aliquots of the reaction mixture.

-

Immediately dilute the aliquots with cold mobile phase to stop the decomposition and prepare for HPLC analysis.

-

-

HPLC Conditions:

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80 v/v) or a gradient elution depending on the separation needs. The mobile phase can be acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 366 nm (the maximum absorbance wavelength for AAPH)[4]

-

Injection Volume: 20 µL

-

-

Data Analysis:

-

Create a calibration curve using known concentrations of AAPH.

-

Quantify the peak area of AAPH in the chromatograms from the time-course experiment.

-

Plot the natural logarithm of the AAPH concentration versus time. The negative of the slope of this plot will give the first-order rate constant (k).

-

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC can be used to study the thermal stability and decomposition kinetics of AAPH in the solid state.

1. Materials:

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) powder

-

Aluminum DSC pans and lids

2. Instrumentation:

-

Differential Scanning Calorimeter (DSC)

3. Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of AAPH powder (typically 1-5 mg) into an aluminum DSC pan.

-

Hermetically seal the pan to contain any evolved gases during decomposition.

-

-

DSC Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 25°C to 300°C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). Using multiple heating rates allows for kinetic analysis using methods like the Ozawa-Flynn-Wall method.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

-

Data Analysis:

-

The DSC thermogram will show an exothermic peak corresponding to the thermal decomposition of AAPH.

-

The onset temperature and the peak maximum temperature of the exotherm provide information about the thermal stability of the compound.

-

The area under the exothermic peak is proportional to the enthalpy of decomposition.

-

Kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A) can be calculated from the data obtained at different heating rates using specialized software.

-

AAPH-Induced Signaling Pathways

The free radicals generated from AAPH decomposition can induce oxidative stress in cellular systems, leading to the activation of several key signaling pathways involved in cellular defense, inflammation, and apoptosis. Understanding these pathways is critical for drug development professionals studying the mechanisms of drug-induced toxicity or the efficacy of antioxidant therapies.

Thermal Decomposition and Radical Formation

The initial step in all subsequent biological effects is the temperature-dependent decomposition of AAPH to form radicals.

Caption: Initial decomposition of AAPH and subsequent radical formation.

Nrf2 Signaling Pathway Activation

The Keap1-Nrf2 pathway is a primary sensor of oxidative stress. Radicals generated from AAPH can lead to the activation of Nrf2 and the subsequent transcription of antioxidant response element (ARE)-dependent genes.

Caption: Activation of the Nrf2 antioxidant response pathway.

NF-κB Signaling Pathway Activation

Oxidative stress is a known activator of the NF-κB pathway, a key regulator of inflammation. AAPH-derived radicals can trigger a signaling cascade leading to the activation of NF-κB.

Caption: Activation of the pro-inflammatory NF-κB pathway.

MAPK Signaling Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are also sensitive to oxidative stress and play crucial roles in cell survival, proliferation, and apoptosis.

Caption: Overview of MAPK pathway activation by AAPH-induced radicals.

Conclusion

The thermal decomposition of 2,2'-Azobis(2-amidinopropane) dihydrochloride is a well-characterized process that provides a consistent and quantifiable source of free radicals. This property makes AAPH an indispensable tool for researchers in the pharmaceutical sciences for applications ranging from the assessment of antioxidant capacity to the investigation of oxidative degradation pathways of drug substances. A thorough understanding of its decomposition kinetics, products, and its impact on cellular signaling pathways is essential for the design and interpretation of experiments in these areas. The experimental protocols and data provided in this guide serve as a valuable resource for scientists and professionals in drug development, enabling them to effectively utilize AAPH in their research endeavors.

References

A Comprehensive Technical Guide to 2,2'-Azobis(2-amidinopropane) Dihydrochloride (AAPH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) is a water-soluble azo compound widely utilized in biomedical research as a reliable and controllable source of free radicals.[1][2][3] Its thermal decomposition at a constant rate allows for the consistent generation of peroxyl radicals, making it an invaluable tool for inducing oxidative stress in experimental models.[2][4] This technical guide provides an in-depth overview of the core properties of AAPH, its experimental applications, and the biochemical pathways it influences, tailored for researchers, scientists, and professionals in drug development.

Core Properties of AAPH

AAPH's utility as a free radical initiator stems from its distinct chemical and physical characteristics. A summary of these properties is presented below.

Physical and Chemical Properties

| Property | Value | References |

| Synonyms | AAPH, AMPA, 2,2'-Azobis(2-amidinopropane) dihydrochloride, 2,2'-Azobisisobutyramidinium chloride | [3][5] |

| Molecular Formula | C₈H₂₀Cl₂N₆ | [3][6] |

| Molar Mass | 271.19 g/mol | [3][6] |

| Appearance | White to off-white crystalline powder or granular solid | [5][7] |

| Melting Point | 163 - 170 °C | [8] |

| Solubility | Highly soluble in water; soluble in acetone, dioxane, methanol, ethanol, and DMSO | [7][9] |

| Stability | Unstable; sensitive to heat and light. Should be stored separately from food materials and is incompatible with strong oxidizing agents and strong acids. | [7][10] |

Decomposition Kinetics and Radical Generation

AAPH undergoes thermal decomposition to generate nitrogen gas and two carbon-centered radicals.[1][4] In the presence of oxygen, these carbon-centered radicals rapidly react to form peroxyl radicals, which are the primary species responsible for initiating oxidative damage in biological systems.[1][2][4] The rate of this decomposition is temperature-dependent.

| Parameter | Value | Conditions | References |

| Half-life (t½) | ~175 hours | 37°C, neutral pH | [2] |

| Thermal Decomposition Rate Constant (k_d) | 2.1 × 10⁻⁶ s⁻¹ | 40°C, aqueous solution, pH independent | [11][12] |

| Thermal Decomposition Rate Constant (k_d) | (3.6 ± 0.6) × 10⁻⁵ s⁻¹ | 1,4-dioxane-water (1:1 v/v) | [9] |

| Activation Energy for Decomposition | 137 kJ/mol | 20-50°C, aqueous media | [13] |

Experimental Applications and Protocols

AAPH is extensively used to model oxidative stress in vitro and in vivo, enabling the study of antioxidant efficacy and the mechanisms of oxidative damage.

In Vitro Models of Oxidative Stress

AAPH is frequently used to induce oxidative stress in cellular and acellular systems. A common application is in the oxygen radical absorbance capacity (ORAC) assay, where AAPH is the most used peroxyl radical generator.[14][15]

Experimental Protocol: AAPH-Induced Oxidation of Arachin

This protocol describes the use of AAPH to induce oxidative damage in the protein arachin.[16]

-

Preparation of Protein Solution: Prepare a 10 mg/mL solution of arachin in a 0.01 mol/L phosphate buffer at pH 7.4.

-

Induction of Oxidation: Add AAPH to the protein solution to achieve final concentrations ranging from 0 to 10 mmol/L.

-

Incubation: Incubate the mixture at 37°C in the dark for 24 hours.

-

Termination and Dialysis: Cool the mixture to 4°C to stop the reaction, followed by dialysis at 4°C for 72 hours.

-

Lyophilization and Storage: Freeze-dry the dialyzed samples at -80°C for 24 hours to obtain AAPH-oxidized arachin. Store the samples at -80°C for future analysis.

Experimental Protocol: AAPH-Induced Hemolysis in Human Red Blood Cells

This protocol details the use of AAPH to induce oxidative stress in human red blood cells (RBCs), a model for studying membrane damage.[17][18]

-

Cell Preparation: Isolate human red blood cells and wash them.

-

Induction of Oxidative Stress: Treat the RBCs with 50 mM AAPH for 1 hour at 37°C.

-

Analysis: Assess various parameters of oxidative damage, including:

-

Reactive oxygen species (ROS) levels.

-

Lipid peroxidation (e.g., by measuring thiobarbituric acid reactive substances - TBARS).

-

Cell morphology changes (e.g., formation of acanthocytes).

-

Lactate dehydrogenase (LDH) release as a marker of membrane integrity.

-

Protein oxidation and phosphorylation.

-

Activity of antioxidant enzymes like catalase.

-

In Vivo Models of Oxidative Stress

AAPH is also administered to animal models to investigate the systemic effects of oxidative stress.

Experimental Protocol: AAPH-Induced Cardiovascular Damage in Chicken Embryos

This protocol outlines the use of AAPH to create an oxidative stress model in developing chicken embryos to study its effects on the cardiovascular system.[4][19][20]

-

Embryo Preparation: Use nine-day-old (stage HH 35) chick embryos.

-

AAPH Administration: Treat the embryos with varying concentrations of AAPH inside the air chamber to determine the LD50 value (established as 10 µmol/egg).

-

Observation and Analysis: After treatment, examine the embryos for:

-

Density of the blood vessel plexus in the chorioallantoic membrane (CAM).

-

Development of blood islands and vascular plexus on the yolk sac in earlier stage embryos (e.g., HH 18).

-

Heart morphology, including hypertrophy of the left ventricle and interventricular septum.

-

Biochemical markers of oxidative stress, such as ORAC levels and malondialdehyde (MDA) content in the heart tissue.

-

Experimental Protocol: AAPH-Induced Lung Injury in Rats

This protocol describes the induction of lung injury in rats using AAPH to study the role of oxidative stress in respiratory diseases.[2][21]

-

Animal Grouping: Divide Wistar rats into control and experimental groups.

-

AAPH Instillation: Instill different amounts of AAPH (e.g., 25, 50, 100, and 200 mg/kg) or saline solution (control) into the lungs of the rats.

-

Post-treatment Analysis (72 hours later): Anesthetize the animals and perform the following analyses:

-

Pulmonary Mechanics: Measure static elastance, viscoelastic component of elastance, and resistive and viscoelastic pressures.

-

Histology: Analyze lung tissue for collagen and elastic fiber content, and infiltration of polymorphonuclear and mononuclear cells.

-

Biochemical Markers: Measure levels of malondialdehyde (MDA) and carbonyl groups as indicators of lipid and protein oxidation, respectively. Assess the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.

-

Inflammatory Markers: Quantify the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

-

Signaling Pathways and Biological Effects

AAPH-induced oxidative stress triggers a cascade of cellular responses and can lead to significant tissue damage. The generated peroxyl radicals can directly damage lipids, proteins, and nucleic acids.[2]

AAPH-Induced Oxidative Damage and Cellular Response

The interaction of AAPH-derived radicals with cellular components initiates a series of events that can culminate in cellular dysfunction and death.

Impact on Nrf2 Signaling Pathway

AAPH-induced oxidative stress is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[22]

Conclusion

2,2'-Azobis(2-amidinopropane) dihydrochloride is a potent and versatile tool for researchers studying the multifaceted roles of oxidative stress in biology and medicine. Its well-characterized properties and predictable generation of free radicals make it an ideal compound for inducing oxidative damage in a controlled manner. This guide provides a foundational understanding of AAPH's properties, experimental protocols for its use, and its impact on cellular signaling, serving as a valuable resource for the design and interpretation of studies in the fields of drug development, toxicology, and biomedical research.

References

- 1. Hyperthermic sensitization by the radical initiator 2,2'-azobis (2-amidinopropane) dihydrochloride (AAPH). I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2'-Azobis(2-amidinopropane) dihydrochloride - Wikipedia [en.wikipedia.org]

- 4. A New Oxidative Stress Model, 2,2-Azobis(2-Amidinopropane) Dihydrochloride Induces Cardiovascular Damages in Chicken Embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 2,2'-Diazobis(2-amidinopropane) dihydrochloride | C8H20Cl2N6 | CID 129853164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 2,2'-Azobis(amidinopropane) Dihydrochloride [azobisamidinopropane-dihydrochloride.de]

- 9. butlerov.com [butlerov.com]

- 10. echemi.com [echemi.com]

- 11. Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The Impact of AAPH-Induced Oxidation on the Functional and Structural Properties, and Proteomics of Arachin [mdpi.com]

- 17. Frontiers | AAPH-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract [frontiersin.org]

- 18. AAPH-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A new oxidative stress model, 2,2-azobis(2-amidinopropane) dihydrochloride induces cardiovascular damages in chicken embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A New Oxidative Stress Model, 2,2-Azobis(2-Amidinopropane) Dihydrochloride Induces Cardiovascular Damages in Chicken Embryo | PLOS One [journals.plos.org]

- 21. Frontiers | 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats [frontiersin.org]

- 22. researchgate.net [researchgate.net]

Solubility of 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), a widely used free-radical generator. Understanding the solubility of AAPH in various solvents is critical for its effective application in diverse experimental settings, from antioxidant assays to studies of oxidative stress in biological systems. This document outlines quantitative and qualitative solubility data, details experimental protocols for its use, and illustrates the key signaling pathways affected by AAPH-induced oxidative stress.

Core Topic: Solubility of AAPH in Water and Other Solvents

AAPH is a water-soluble azo compound that thermally decomposes to generate peroxyl radicals at a constant rate, making it a valuable tool for inducing oxidative stress in a controlled manner. Its solubility is a key determinant of its utility in both aqueous and organic media.

Data Presentation: AAPH Solubility

The solubility of AAPH varies significantly across different solvents. While it is highly soluble in aqueous solutions, its solubility in organic solvents is less clearly defined, with some conflicting reports in the available literature. For biological experiments, it is recommended to prepare fresh aqueous solutions of AAPH.[1][2]

| Solvent | Quantitative Solubility | Qualitative Solubility |

| Water | 100 mg/mL (with ultrasonic assistance) | Freely soluble |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | Soluble |

| Methanol | Not available | Soluble[3][4], Practically insoluble[5] |

| Ethanol | Not available | Soluble[3][4], Sparingly soluble[1][2], Practically insoluble[5] |

| Dimethyl Sulfoxide (DMSO) | Not available | Soluble[3][4], Sparingly soluble[1][2] |

| Acetone | Not available | Soluble[3][4], Practically insoluble[5] |

| Dioxane | Not available | Soluble[3][4], Practically insoluble[5] |

| Dimethylformamide (DMF) | Not available | Sparingly soluble[1][2], Practically insoluble[5] |

| Toluene | Not available | Insoluble (inferred as AAPH is a water-soluble initiator, unlike oil-soluble ones like AIBN) |

Note: The conflicting qualitative data for organic solvents highlights the importance of empirical determination of AAPH solubility for specific experimental needs. The terms "soluble" and "sparingly soluble" are not precisely defined and can vary between suppliers and researchers. One source explicitly states that AAPH is "almost insoluble in most organic solvents".[6]

Experimental Protocols

AAPH is a cornerstone reagent in a variety of experimental protocols designed to investigate oxidative stress and antioxidant efficacy. Below are detailed methodologies for two common assays.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant capacity of a sample by assessing its ability to inhibit the degradation of a fluorescent probe (fluorescein) induced by peroxyl radicals generated from AAPH.

Methodology:

-

Reagent Preparation:

-

Prepare a 75 mM AAPH solution in 75 mM phosphate buffer (pH 7.4). This solution should be made fresh daily.

-

Prepare a 4 µM fluorescein stock solution in 75 mM phosphate buffer (pH 7.4) and store it protected from light at 4°C.

-

Immediately before use, dilute the fluorescein stock solution 1:500 with 75 mM phosphate buffer (pH 7.4) to create the working solution.

-

Prepare a series of Trolox (a water-soluble vitamin E analog) standards of known concentrations to serve as a reference.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.

-

Add 25 µL of either the sample, Trolox standard, or phosphate buffer (for the blank) to the appropriate wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to each well.

-

Immediately begin measuring the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 528 nm. Readings are typically taken every 1-2 minutes for 60-90 minutes.

-

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

-

The net AUC for each sample and standard is calculated by subtracting the AUC of the blank.

-

A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

-

The ORAC value of the sample is determined by comparing its net AUC to the Trolox standard curve and is typically expressed as Trolox Equivalents (TE).

-

Erythrocyte Hemolysis Assay

This assay evaluates the antioxidant activity of a compound by measuring its ability to protect red blood cells (erythrocytes) from hemolysis (rupture) induced by AAPH.

Methodology:

-

Erythrocyte Preparation:

-

Obtain fresh blood and centrifuge to separate the erythrocytes from plasma and buffy coat.

-

Wash the erythrocytes multiple times with phosphate-buffered saline (PBS) at pH 7.4.

-

Resuspend the washed erythrocytes in PBS to a desired concentration (e.g., 20% hematocrit).

-

-

Assay Procedure:

-

Pre-incubate the erythrocyte suspension with the antioxidant compound or vehicle control at 37°C for a specified time.

-

Prepare a solution of AAPH in PBS (e.g., 100 mM).

-

Mix the pre-incubated erythrocyte suspension with the AAPH solution to a final desired concentration (e.g., 50 mM AAPH).

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points, take aliquots of the suspension and centrifuge to pellet the intact erythrocytes.

-

Measure the absorbance of the supernatant at 523 nm, which corresponds to the amount of hemoglobin released from hemolyzed cells. A wavelength of 523 nm is recommended as it is an isosbestic point, and its absorbance is not affected by the oxidation of hemoglobin to methemoglobin by AAPH.[7]

-

A sample with complete hemolysis is prepared by lysing the erythrocytes with distilled water to serve as a positive control.

-

-

Data Analysis:

-

The percentage of hemolysis is calculated for each time point relative to the completely hemolyzed control.

-

The protective effect of the antioxidant is determined by comparing the rate of hemolysis in its presence to that of the control (without the antioxidant).

-

Signaling Pathways Modulated by AAPH-Induced Oxidative Stress

AAPH, as a generator of reactive oxygen species (ROS), can induce oxidative stress that in turn modulates various cellular signaling pathways. Understanding these pathways is crucial for interpreting the results of experiments using AAPH and for developing therapeutic strategies targeting oxidative stress-related diseases.

Keap1-Nrf2-ARE Pathway

The Keap1-Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, which facilitates its degradation. Upon exposure to oxidative stress, such as that induced by AAPH-derived ROS, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.

Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) Pathways

AAPH-induced oxidative stress is also known to activate the MAPK and NF-κB signaling pathways, which are involved in inflammation, cell survival, and apoptosis.

ROS generated by AAPH can activate various upstream kinases that, in turn, phosphorylate and activate the different MAPK cascades (ERK, JNK, and p38). These activated MAPKs can then phosphorylate a variety of downstream targets, including transcription factors, leading to changes in gene expression.

Similarly, ROS can lead to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation targets IκB for degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and other target genes.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 2,2 -Azobis(2-methylpropionamidine) dihydrochloride AAPH [sigmaaldrich.com]

- 4. 2,2-偶氮二(2-甲基丙基咪) 二盐酸盐 powder or granules, 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. V-50|CAS:2997-92-4|2,2'-Azobis(2-methylpropionamidine)dihydrochloride|AAPH|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 6. 2,2'-Azobis(amidinopropane) Dihydrochloride [azobisamidinopropane-dihydrochloride.de]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to AAPH for Oxidative Stress Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to AAPH (2,2′-Azobis(2-amidinopropane) dihydrochloride)

2,2′-Azobis(2-amidinopropane) dihydrochloride (AAPH) is a water-soluble azo compound widely utilized as a reliable and controllable source of free radicals in biomedical research.[1][2] Its thermal decomposition at physiological temperatures generates peroxyl radicals at a constant rate, making it an excellent tool for inducing oxidative stress in in vitro and in vivo models.[1][3] This property allows for the systematic study of oxidative damage to lipids, proteins, and nucleic acids, and for the evaluation of antioxidant efficacy.[4][5]

Chemical Properties and Mechanism of Action

AAPH is a hydrophilic molecule that, upon heating, undergoes thermal decomposition to produce nitrogen gas and two carbon-centered radicals.[6] In the presence of oxygen, these carbon radicals rapidly convert to peroxyl radicals, which are the primary initiators of oxidative damage.[3] The half-life of AAPH at 37°C and neutral pH is approximately 175 hours, ensuring a steady and predictable flux of free radicals over the course of a typical experiment.[1]

The peroxyl radicals generated by AAPH can initiate a cascade of oxidative reactions, including lipid peroxidation, protein carbonylation, and DNA strand breaks.[3][7] This mimcs the endogenous oxidative stress implicated in a variety of pathological conditions, such as cardiovascular diseases, neurodegenerative disorders, and cancer.[2][8]

Table 1: Chemical and Physical Properties of AAPH

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈N₆·2HCl | [9] |

| Molecular Weight | 271.19 g/mol | [9] |

| Appearance | White to off-white crystalline powder | [9] |

| Solubility | Water-soluble | [6] |

| Half-life (37°C, pH 7.4) | ~175 hours | [1] |

Experimental Protocols for AAPH-Induced Oxidative Stress

In Vitro Models

AAPH is extensively used to induce oxidative stress in various cell culture models. The optimal concentration and incubation time are cell-type dependent and should be determined empirically.

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein or DNA analysis) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

AAPH Preparation: Prepare a fresh stock solution of AAPH in serum-free culture medium or phosphate-buffered saline (PBS) immediately before use.

-

Treatment: Remove the culture medium from the cells and replace it with the AAPH-containing medium. Incubate the cells for the desired period (e.g., 2, 4, 8, or 24 hours) at 37°C in a CO₂ incubator.[10]

-

Endpoint Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays (MTT, LDH), measurement of reactive oxygen species (ROS) production (DCFH-DA), lipid peroxidation (TBARS, MDA), and protein oxidation (protein carbonyls).[2][3]

Table 2: Exemplary AAPH Concentrations and Incubation Times for In Vitro Studies

| Cell Type | AAPH Concentration | Incubation Time | Outcome Measured | Reference |

| PC12 cells | 150 mM | 2 hours | Cell viability (IC50) | [2] |

| Human Diploid Fibroblasts (IMR-90) | 1 mM | 48 hours | Cellular senescence | [11] |

| Mouse Leydig Cells (TM3) | 6 mM | 24 hours | Oxidative stress injury | [10] |

| Wistar Rat Platelets | 0.5, 1.0, 2.0 mM | 5, 15, 30 minutes | Platelet aggregation, lipid peroxidation, protein oxidation | [1] |

| Human Red Blood Cells | 50 mM | 1 hour | ROS levels, lipid peroxidation, protein oxidation | [12] |

In Vivo Models

AAPH can be administered to animal models to induce systemic oxidative stress and study its effects on various organs.

-

Animal Model: Wistar rats or other suitable rodent models are commonly used.[3]

-

AAPH Administration: AAPH can be administered via intraperitoneal (i.p.) injection or other appropriate routes. The dosage will depend on the specific research question and animal model.

-

Monitoring: Monitor the animals for signs of toxicity and disease progression.

-

Tissue Collection: At the end of the experimental period, euthanize the animals and collect tissues of interest (e.g., liver, kidney, heart, lungs) for analysis of oxidative stress markers.[3]

Table 3: Exemplary AAPH Dosages for In Vivo Studies

| Animal Model | AAPH Dosage | Route of Administration | Tissues Analyzed | Reference |

| Wistar Rats | 25, 50, 100, 200 mg/kg | Intratracheal instillation | Lungs | [3] |

| Chicken Embryo | 10 µmol/egg | Air chamber injection | Chorioallantoic membrane, heart | [13] |

Key Signaling Pathways Activated by AAPH-Induced Oxidative Stress

AAPH-induced oxidative stress triggers a complex network of intracellular signaling pathways that regulate cellular responses to oxidative damage, including antioxidant defense, inflammation, and apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular stress responses. ROS generated by AAPH can activate all three major MAPK subfamilies: ERK, JNK, and p38.[14] Activation of these kinases can lead to diverse cellular outcomes, from cell survival and adaptation to apoptosis, depending on the stimulus intensity and duration.

Caption: AAPH-induced ROS activate MAPK signaling pathways.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[15] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, which encode for a battery of protective enzymes.[15]

Caption: AAPH-induced ROS activate the Nrf2-ARE antioxidant pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses, cell survival, and proliferation.[16] ROS can activate the NF-κB pathway, leading to the expression of pro-inflammatory cytokines and other inflammatory mediators.[17]

Caption: AAPH-induced ROS activate the pro-inflammatory NF-κB pathway.

Apoptosis Signaling in AAPH-Induced Oxidative Stress

Prolonged or excessive oxidative stress induced by AAPH can overwhelm cellular defense mechanisms and lead to programmed cell death, or apoptosis.[18] Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be activated by ROS.[19]

Caption: AAPH-induced ROS trigger intrinsic and extrinsic apoptosis pathways.

Experimental Workflow for Studying AAPH-Induced Oxidative Stress

A typical workflow for investigating the effects of AAPH-induced oxidative stress and the potential protective effects of a test compound is outlined below.

Caption: A general experimental workflow for AAPH studies.

Conclusion

AAPH is a valuable and versatile tool for inducing oxidative stress in a controlled and reproducible manner. This guide provides a comprehensive overview of its properties, experimental applications, and the key signaling pathways it modulates. By understanding these fundamental aspects, researchers can effectively design and interpret experiments to investigate the mechanisms of oxidative stress and evaluate the efficacy of novel therapeutic interventions.

References

- 1. In Vitro Susceptibility of Wistar Rat Platelets to Hydrogen Peroxide and AAPH-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellmolbiol.org [cellmolbiol.org]

- 3. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Use of a 2,2'-Azobis (2-Amidinopropane) Dihydrochloride Stress Model as an Indicator of Oxidation Susceptibility for Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoclonal Antibody Aggregation Associated with Free Radical Induced Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 10. researchgate.net [researchgate.net]

- 11. Cell culture, stress and treatments [bio-protocol.org]

- 12. AAPH-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A New Oxidative Stress Model, 2,2-Azobis(2-Amidinopropane) Dihydrochloride Induces Cardiovascular Damages in Chicken Embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB in Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

AAPH as a Radical Source: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of AAPH as a Peroxyl Radical Generator

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) is a water-soluble azo compound widely utilized in biomedical research and pharmaceutical development as a reliable source of free radicals.[1] Its thermal decomposition at a constant, predictable rate makes it an invaluable tool for studying oxidative stress, evaluating antioxidant efficacy, and investigating the mechanisms of radical-induced damage to biological macromolecules.[2][3]

The utility of AAPH stems from its unimolecular thermal decomposition, which generates nitrogen gas and two carbon-centered radicals. In the presence of oxygen, these carbon radicals rapidly react to form peroxyl radicals, which are key mediators of lipid peroxidation and other oxidative damage processes in biological systems.[2] This controlled generation of peroxyl radicals allows for the reproducible induction of oxidative stress in in vitro and in vivo models, facilitating the screening and characterization of potential antioxidant compounds.[2]

Mechanism of Thermal Decomposition

The thermal decomposition of AAPH follows first-order kinetics and is primarily dependent on temperature. The process begins with the homolytic cleavage of the carbon-nitrogen bonds of the azo group, releasing a molecule of nitrogen gas and two 2-amidinopropane radicals (R•). In an aerobic environment, these carbon-centered radicals react swiftly with molecular oxygen (O₂) to produce peroxyl radicals (ROO•).

The rate of this decomposition is quantifiable and is influenced by temperature, with a higher temperature leading to a faster rate of radical generation.[4] The predictability of this process is a key advantage of using AAPH as a radical source in experimental settings.

Quantitative Data: AAPH Decomposition Kinetics

The rate of AAPH decomposition is critical for designing and interpreting experiments. The following table summarizes the key kinetic parameters of AAPH in aqueous solutions at various biologically relevant temperatures. The rate constant (k) and half-life (t½) are calculated using the Arrhenius equation, with a reported activation energy (Ea) of 137 kJ/mol.[1]

| Temperature (°C) | Temperature (K) | Rate Constant (k) (s⁻¹) | Half-life (t½) (hours) |

| 25 | 298.15 | 2.35 x 10⁻⁷ | 819.4 |

| 30 | 303.15 | 5.89 x 10⁻⁷ | 326.8 |

| 37 | 310.15 | 2.13 x 10⁻⁶ | 90.4 |

| 40 | 313.15 | 3.55 x 10⁻⁶ | 54.2 |

| 45 | 318.15 | 8.12 x 10⁻⁶ | 23.7 |

| 50 | 323.15 | 1.79 x 10⁻⁵ | 10.8 |

Note: The thermal decomposition rate of AAPH at 40°C has been experimentally determined to be approximately 2.1 x 10⁻⁶ s⁻¹.[5] The values in the table are calculated based on the Arrhenius equation and the provided activation energy and serve as a predictive model.

Experimental Protocols

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay is a widely used method to assess the antioxidant capacity of a substance against peroxyl radicals generated by AAPH.

Materials:

-

96-well black microplate

-

Fluorescence microplate reader with temperature control

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

-

Fluorescein sodium salt

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

75 mM Phosphate buffer (pH 7.4)

-

Test compounds

Procedure:

-

Preparation of Reagents:

-

Prepare a 75 mM AAPH solution in 75 mM phosphate buffer. This solution should be made fresh daily.

-

Prepare a stock solution of fluorescein in 75 mM phosphate buffer and store it protected from light at 4°C. Immediately before use, dilute the stock solution with phosphate buffer to the desired working concentration.

-

Prepare a stock solution of Trolox in 75 mM phosphate buffer. Create a series of Trolox standards by serial dilution.

-

Prepare solutions of the test compounds in 75 mM phosphate buffer.

-

-

Assay Protocol:

-

Add 150 µL of the fluorescein working solution to each well of the 96-well plate.

-

Add 25 µL of either the Trolox standard, test compound, or phosphate buffer (for the blank) to the appropriate wells.

-

Incubate the plate at 37°C for at least 30 minutes in the plate reader.

-

Initiate the reaction by adding 25 µL of the AAPH solution to each well.

-

Immediately begin monitoring the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings should be taken every 1-2 minutes for 60-90 minutes.[1][2]

-

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

-

Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

-

Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.

-

Determine the ORAC value of the test compounds by comparing their net AUC to the Trolox standard curve. Results are typically expressed as Trolox Equivalents (TE).

-

AAPH-Induced Red Blood Cell (RBC) Hemolysis Assay

This assay measures the ability of an antioxidant to protect red blood cells from hemolysis induced by AAPH-generated radicals.

Materials:

-

Freshly collected blood with anticoagulant (e.g., heparin)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

AAPH solution in PBS

-

Test compounds

-

Spectrophotometer

Procedure:

-

Preparation of Red Blood Cells:

-

Centrifuge the whole blood to separate the plasma and buffy coat.

-

Wash the pelleted RBCs three times with PBS.

-

Resuspend the washed RBCs in PBS to a desired concentration (e.g., 2-5% hematocrit).

-

-

Assay Protocol:

-

In separate tubes, mix the RBC suspension with either the test compound at various concentrations or PBS (for the control).

-

Pre-incubate the mixtures at 37°C for a short period (e.g., 30 minutes).

-

Add the AAPH solution to each tube to initiate oxidative stress. A tube with RBCs and PBS without AAPH serves as the negative control, and a tube with RBCs in distilled water serves as the 100% hemolysis control.

-

Incubate all tubes at 37°C with gentle shaking for a specified time (e.g., 2-4 hours).

-

Periodically, take aliquots from each tube and centrifuge to pellet the intact RBCs.

-

-

Measurement of Hemolysis:

-

Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released from lysed cells.[6]

-

Calculate the percentage of hemolysis for each sample relative to the 100% hemolysis control.

-

The protective effect of the antioxidant is determined by the reduction in hemolysis compared to the AAPH-only control.

-

Signaling Pathways Activated by AAPH-Induced Oxidative Stress

AAPH-induced oxidative stress can trigger several intracellular signaling cascades, leading to cellular responses such as inflammation, apoptosis, and the upregulation of antioxidant defenses.

Nrf2-Keap1 Signaling Pathway

The Nrf2-Keap1 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. Oxidative stress, induced by AAPH-generated radicals, causes conformational changes in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes.[7][8]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Oxidative stress is a potent activator of MAPK signaling cascades, including the ERK, JNK, and p38 MAPK pathways. These pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. AAPH-induced reactive oxygen species can activate upstream kinases, initiating a phosphorylation cascade that ultimately leads to the activation of specific MAPKs. Activated MAPKs then phosphorylate downstream targets, including transcription factors, to elicit a cellular response.[9][10]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Oxidative stress induced by AAPH can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins. This phosphorylation marks IκB for ubiquitination and subsequent proteasomal degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11]

Experimental Workflow for Antioxidant Screening

The use of AAPH as a radical source is central to many antioxidant screening workflows. A general workflow involves exposing a biological system (e.g., cells, proteins, lipids) to AAPH-induced oxidative stress in the presence and absence of a test compound and then measuring a relevant endpoint to assess the compound's protective effect.

References

- 1. researchgate.net [researchgate.net]

- 2. Decomposition mechanism of α-alkoxyalkyl-hydroperoxides in the liquid phase: temperature dependent kinetics and theoretical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid screening of antioxidant from natural products by AAPH-Incubating HPLC-DAD-HR MS/MS method: A case study of Gardenia jasminoides fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atypical pathways of NF-kappaB activation and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 9. Oxidative stress stimulates multiple MAPK signalling pathways and phosphorylation of the small HSP27 in the perfused amphibian heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]

- 11. Pathways: NF-kappaB Signaling | www.antibodies-online.com [antibodies-online.com]

Methodological & Application

Application Notes and Protocols for Inducing Oxidative Stress in Cell Culture Using AAPH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in a wide array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The compound 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) is a valuable tool for inducing oxidative stress in in vitro cell culture models. AAPH is a water-soluble azo compound that, upon thermal decomposition at physiological temperatures (37°C), generates peroxyl radicals at a constant and predictable rate.[1] This property makes AAPH an excellent experimental tool to mimic the chronic oxidative stress conditions observed in various diseases.[1] These peroxyl radicals can initiate lipid peroxidation and protein oxidation, leading to cellular damage and activation of stress-response signaling pathways.[1][2]

These application notes provide detailed protocols for using AAPH to induce oxidative stress in various cell lines, methods for quantifying the resulting cellular damage, and an overview of the associated signaling pathways.

Mechanism of AAPH-Induced Oxidative Stress

AAPH undergoes spontaneous thermal decomposition to form two carbon-centered radicals. In the presence of oxygen, these are rapidly converted to peroxyl radicals. These highly reactive peroxyl radicals can then attack cellular components, primarily lipids and proteins, initiating a cascade of oxidative damage. The constant rate of radical generation by AAPH allows for controlled and reproducible induction of oxidative stress over several hours.[1]

Data Presentation: AAPH-Induced Oxidative Stress Parameters

The following tables summarize quantitative data from various studies on the effects of AAPH on different cell lines. These tables are intended to serve as a starting point for experimental design. Optimal conditions should be determined empirically for each specific cell line and experimental setup.

Table 1: AAPH Concentration and Incubation Times for Inducing Oxidative Stress

| Cell Line | AAPH Concentration | Incubation Time | Observed Effects | Reference |

| Human Red Blood Cells | 50 mM | 1 hour | Increased lipid peroxidation, protein oxidation, morphological changes. | [3][4] |

| Human HepG2 | 600 µM | 0-1 hour | Increased ROS production. | [2] |

| Rat PC12 | 150 mM | 2 hours | Decreased cell viability, increased LDH release, increased MDA levels. | [5] |

| Mouse Leydig (TM3) | 6 mM | 24 hours | ~70% cell survival, 56.88% ROS positive rate. | [6] |

| Human Diploid Fibroblasts (IMR-90) | 1 mM | 48 hours | Induction of cellular senescence. | [7] |

| Rat Platelets | 2.0 mM | 30 minutes | Increased superoxide generation and lipid peroxidation. | [8] |

Table 2: Quantification of AAPH-Induced Oxidative Stress Markers

| Cell Line | AAPH Treatment | Parameter Measured | Fold Change vs. Control | Reference |

| Rat PC12 | 150 mM for 2 hours | MDA Levels | ~2.5-fold increase | [5] |

| Rat PC12 | 150 mM for 2 hours | LDH Release | ~8-fold increase | [5] |

| Mouse Leydig (TM3) | 6 mM for 24 hours | ROS Positive Rate | 56.88% of cells | [6] |

| Human Red Blood Cells | 50 mM for 1 hour | Catalase (CAT) Activity | Increased | [3] |

Experimental Protocols

Protocol 1: Induction of Oxidative Stress in Adherent Cells (e.g., PC12, HepG2)

Materials:

-

Adherent cell line of interest (e.g., PC12)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

-

Sterile, deionized water

-

Multi-well plates (6, 24, or 96-well, depending on the downstream assay)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. For example, seed PC12 cells at a density of 2 x 10^5 cells/mL in a 96-well plate and incubate for 24 hours.[5]

-

AAPH Solution Preparation: Prepare a fresh stock solution of AAPH in sterile, deionized water or PBS immediately before use. For example, to treat PC12 cells with 150 mM AAPH, prepare a concentrated stock that can be diluted into the culture medium to the final desired concentration.[5]

-

AAPH Treatment:

-

Remove the culture medium from the wells.

-

Add fresh complete medium containing the desired final concentration of AAPH. For PC12 cells, a concentration of 150 mM for 2 hours has been shown to be effective.[5] For HepG2 cells, 600 µM for up to 1 hour can be used.[2]

-

Include a vehicle control group of cells treated with medium alone.

-

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired period (e.g., 2 hours for PC12 cells).

-

Downstream Analysis: After incubation, the medium and/or the cells can be collected for various assays to quantify oxidative stress.

Protocol 2: Quantification of Cell Viability using MTT Assay

Materials:

-

AAPH-treated and control cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

Procedure:

-

Following AAPH treatment, add 10 µL of MTT solution to each well.[5]

-

Incubate the plate for 4 hours at 37°C.[5]

-

Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the control group.

Protocol 3: Measurement of Intracellular ROS using DCFH-DA

Materials:

-

AAPH-treated and control cells

-

DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

-

Serum-free medium

-

Fluorometric plate reader or flow cytometer

Procedure:

-

After AAPH treatment, wash the cells with warm PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

-

An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Protocol 4: Quantification of Lipid Peroxidation (MDA Assay)

Materials:

-

AAPH-treated and control cell lysates

-

Thiobarbituric acid (TBA) reagent

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT)

Procedure:

-

Lyse the cells and collect the supernatant.

-

Add BHT to the lysate to prevent further oxidation.

-

Precipitate proteins using TCA.

-

Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes.

-

Cool the samples and measure the absorbance at 532 nm.

-

Quantify the malondialdehyde (MDA) concentration using a standard curve. An increased MDA level is indicative of lipid peroxidation.[5]

Visualization of Workflows and Pathways

Experimental Workflow for AAPH-Induced Oxidative Stress

Caption: Workflow for inducing and analyzing AAPH-mediated oxidative stress in cell culture.

Signaling Pathway of AAPH-Induced Cellular Damage

Caption: AAPH generates peroxyl radicals leading to oxidative damage and cell death.

Concluding Remarks

AAPH is a versatile and widely used agent for inducing oxidative stress in a controlled manner in cell culture. The protocols and data provided herein offer a comprehensive guide for researchers to establish and validate AAPH-induced oxidative stress models. The successful application of these models will facilitate the screening of potential antioxidant compounds and the elucidation of the molecular mechanisms underlying oxidative stress-related diseases. It is crucial to optimize the AAPH concentration and exposure time for each specific cell type and experimental question to ensure reproducible and meaningful results.

References

- 1. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AAPH-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AAPH-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cellmolbiol.org [cellmolbiol.org]

- 6. researchgate.net [researchgate.net]

- 7. Cell culture, stress and treatments [bio-protocol.org]

- 8. In Vitro Susceptibility of Wistar Rat Platelets to Hydrogen Peroxide and AAPH-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AAPH-Induced Hemolysis Assay

For Researchers, Scientists, and Drug Development Professionals

The 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)-induced hemolysis assay is a widely utilized in vitro method to assess the antioxidant capacity of various compounds. This assay is particularly relevant for screening potential drug candidates and understanding the protective effects of antioxidants against free radical-induced damage to cell membranes. AAPH, a water-soluble azo compound, thermally decomposes at physiological temperatures (37°C) to generate a constant flux of peroxyl radicals.[1][2] These radicals attack the erythrocyte (red blood cell) membrane, leading to lipid peroxidation, membrane damage, and ultimately hemolysis, the rupture of the red blood cells and release of hemoglobin.[3][4] Antioxidant compounds can mitigate this damage by scavenging the peroxyl radicals, thus protecting the erythrocytes from hemolysis. The extent of this protection is quantified by measuring the amount of hemoglobin released into the supernatant.

Principle of the Assay

The core principle of this assay lies in the competition between the antioxidant compound and the erythrocyte membrane for the peroxyl radicals generated by AAPH. In the absence of an effective antioxidant, the radicals induce a chain reaction of lipid peroxidation in the polyunsaturated fatty acids of the erythrocyte membrane, compromising its integrity and causing hemolysis. When an antioxidant is present, it can intercept these radicals, breaking the peroxidation chain and delaying or preventing hemolysis. The degree of hemolysis is determined spectrophotometrically by measuring the absorbance of the released hemoglobin in the supernatant.

Key Experimental Parameters

The AAPH-induced hemolysis assay involves several critical parameters that can be adjusted depending on the specific experimental goals. The following table summarizes key quantitative data and typical ranges found in various protocols.

| Parameter | Typical Values/Ranges | Notes |

| Erythrocyte Suspension | 0.25% - 10% (v/v) in PBS | A 2% - 5% suspension is commonly used. The concentration can affect the kinetics of hemolysis. |

| AAPH Concentration | 50 mM - 200 mM | The concentration of AAPH determines the rate of radical generation and the speed of hemolysis. |